Bis[2-(1H-benzimidazol-2-yl)ethyl] sulfide
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Overview
Description
Bis[2-(1H-benzimidazol-2-yl)ethyl] sulfide is a chemical compound with the molecular formula C18H18N4S and a molecular weight of 322.435 g/mol . It is characterized by the presence of two benzimidazole groups connected via an ethyl sulfide linkage. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(1H-benzimidazol-2-yl)ethyl] sulfide typically involves the reaction of benzimidazole derivatives with ethyl sulfide under controlled conditions. One common method includes the nucleophilic substitution of benzimidazole with ethyl sulfide in the presence of a base such as potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) solvent at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Bis[2-(1H-benzimidazol-2-yl)ethyl] sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or ethyl sulfide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Bis[2-(1H-benzimidazol-2-yl)ethyl] sulfide has several scientific research applications:
Mechanism of Action
The mechanism of action of Bis[2-(1H-benzimidazol-2-yl)ethyl] sulfide involves its interaction with molecular targets through the benzimidazole moieties. These interactions can include binding to metal ions, forming coordination complexes, and inhibiting enzyme activity by mimicking natural substrates . The pathways involved often include the disruption of cellular processes in microorganisms or cancer cells, leading to their inhibition or death .
Comparison with Similar Compounds
Similar Compounds
Bis(benzimidazole) complexes: These compounds share a similar structure but may have different substituents on the benzimidazole rings.
Benzimidazole derivatives: Compounds like 2-(1H-benzimidazol-2-yl)ethyl sulfide and 1H-benzimidazol-2-yl 2-thienylmethyl sulfide.
Uniqueness
Bis[2-(1H-benzimidazol-2-yl)ethyl] sulfide is unique due to its specific ethyl sulfide linkage, which imparts distinct chemical and biological properties. This linkage allows for unique interactions with molecular targets and can enhance the compound’s stability and activity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C18H18N4S |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-[2-[2-(1H-benzimidazol-2-yl)ethylsulfanyl]ethyl]-1H-benzimidazole |
InChI |
InChI=1S/C18H18N4S/c1-2-6-14-13(5-1)19-17(20-14)9-11-23-12-10-18-21-15-7-3-4-8-16(15)22-18/h1-8H,9-12H2,(H,19,20)(H,21,22) |
InChI Key |
UMAZYQXYRRZXQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCSCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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